2,4-Dibromo-6-methoxyaniline
Description
Significance of Aniline (B41778) Derivatives in Chemical Science
Aniline and its derivatives are fundamental building blocks in organic chemistry, playing a crucial role in the synthesis of a vast array of organic compounds. ontosight.aiwisdomlib.org Their importance stems from the reactive amino group attached to the aromatic ring, which allows for a wide range of chemical transformations. sci-hub.se These derivatives are pivotal intermediates in the production of dyes, pigments, pharmaceuticals, and polymers. ontosight.aiontosight.ai For instance, aniline derivatives are precursors in the manufacturing of polyurethanes, which are used as thermal insulators. sci-hub.se They are also integral to the synthesis of various drugs, including analgesics like paracetamol. sci-hub.seopenaccessjournals.com The versatility of aniline derivatives makes them indispensable in both industrial and academic research settings for creating complex molecules with specific functionalities. wisdomlib.orgontosight.ai
Research Landscape of Brominated Aniline Derivatives
Brominated aniline derivatives are a significant subclass of aniline compounds that are widely utilized as building blocks in the synthesis of bioactive compounds and functional materials. tandfonline.comtandfonline.com The presence of bromine atoms on the aniline ring imparts unique properties, influencing the molecule's reactivity, regioselectivity, and potential biological activity. cymitquimica.com Researchers have developed various methods for the synthesis of brominated anilines, often focusing on achieving high selectivity and efficiency. tandfonline.comtandfonline.com
Traditional bromination methods often involved hazardous reagents like liquid bromine. tandfonline.com Consequently, much research has been dedicated to developing safer and more environmentally friendly bromination protocols. tandfonline.comtandfonline.com Copper-mediated bromination reactions, for example, have been explored as a more benign alternative. tandfonline.comtandfonline.com The position of the bromine atoms on the aniline ring is crucial, with different isomers exhibiting distinct chemical behaviors. Electrophilic bromination typically leads to ortho- and para-substituted products. researchgate.net However, methods for achieving meta-bromination have also been developed, expanding the synthetic utility of these compounds. researchgate.netscispace.com
The research on brominated aniline derivatives is driven by their utility in creating complex molecules, including pharmaceuticals and materials with novel properties. tandfonline.comscispace.com
Scope and Objectives of the Research Outline
The primary objective of this article is to provide a comprehensive and scientifically rigorous overview of the chemical compound 2,4-Dibromo-6-methoxyaniline. This will be achieved by focusing exclusively on its academic and research-oriented aspects. The subsequent sections will delve into the synthesis, chemical reactions, and structural characterization of this specific molecule. The information presented is intended to be a detailed resource for researchers and chemists interested in the properties and applications of halogenated anilines.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-6-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXMWCHDSDVSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50529195 | |
| Record name | 2,4-Dibromo-6-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50529195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88149-47-7 | |
| Record name | 2,4-Dibromo-6-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50529195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dibromo-6-methoxyaniline | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for 2,4 Dibromo 6 Methoxyaniline
Established Synthetic Routes to 2,4-Dibromo-6-methoxyaniline
Established methods for synthesizing this compound typically involve the direct bromination of 2-methoxyaniline. The amino and methoxy (B1213986) substituents are ortho-para directing groups. In 2-methoxyaniline, the powerful activating amino group directs incoming electrophiles to the C4 (para) and C6 (ortho) positions, making this precursor the logical starting point for achieving the desired substitution pattern. However, the high reactivity of the aniline (B41778) ring means that reaction conditions must be carefully managed to prevent the formation of polybrominated byproducts.
The direct bromination of methoxyaniline derivatives is a common strategy. For instance, the bromination of p-anisidine (B42471) (4-methoxyaniline) with bromine in acetic acid is a known procedure, though it leads to a mixture of products that can be difficult to separate. tandfonline.com To synthesize the 2,4-dibromo-6-methoxy isomer, 2-methoxyaniline serves as the ideal starting material. The strong ortho, para-directing nature of the amino group, which is a more potent activator than the methoxy group, facilitates the introduction of bromine atoms at the C4 and C6 positions.
A common issue with the direct bromination of highly activated rings using elemental bromine is the lack of selectivity and the formation of considerable amounts of undesired byproducts. google.com To circumvent this, the amino group's activating effect can be temporarily moderated by acetylation. This process involves reacting the aniline with a reagent like acetic anhydride (B1165640) to form an acetanilide, which is less activated. Following a more controlled bromination, the acetyl protecting group is removed via hydrolysis to yield the target bromoaniline.
The choice of brominating agent and reaction conditions is critical for achieving high yields and regioselectivity. Various reagents and systems have been developed to offer milder and more selective alternatives to elemental bromine.
N-Bromosuccinimide (NBS) is a versatile and convenient reagent for electrophilic substitution reactions in organic chemistry. wikipedia.orgmissouri.edu It is considered a milder source of electrophilic bromine compared to Br2, which can help in preventing over-bromination. The reaction is often carried out in solvents like acetonitrile (B52724) or carbon tetrachloride. mdma.ch Using acetonitrile as a solvent can substantially increase the reactivity of NBS, allowing for bromination to occur under milder conditions, such as at room temperature, often with excellent yields and high regioselectivity. mdma.ch For highly activated substrates like methoxyanilines, NBS provides a more controlled reaction. rsc.org The reaction conditions, including temperature and stoichiometry, must be carefully optimized to favor the desired dibrominated product. google.com
Table 1: Comparison of Solvents for NBS Bromination of Activated Arenas
| Solvent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Carbon Tetrachloride (CCl4) | Reflux, often with a radical initiator | Useful for many substrates | Requires higher temperatures; environmental concerns |
| Acetonitrile (CH3CN) | Room Temperature | Faster reactions, milder conditions, excellent yields | --- |
This table summarizes general findings on NBS bromination from sourced literature. mdma.ch
An increasingly popular and environmentally conscious approach to bromination involves the in-situ generation of the brominating agent from a metal bromide (like NaBr or KBr) and an oxidant, most commonly hydrogen peroxide (H2O2). google.comresearchgate.net This system is considered "green" because it avoids the use of hazardous elemental bromine and produces water as the primary byproduct. researchgate.net The H2O2-HBr system has been effectively used for the efficient bromination of various activated aromatic molecules in an aqueous medium at ambient temperature, often without the need for a metal or acid catalyst. researchgate.net However, due to the strong oxidizing potential of hydrogen peroxide, careful control is necessary to prevent the formation of a mixture of mono- and di-brominated products or oxidation of the aniline substrate itself. ccspublishing.org.cn
Example Reaction System:
Substrate: Aromatic Amine (e.g., 4-trifluoromethoxyaniline)
Reagents: Sodium Bromide (NaBr), 30% Hydrogen Peroxide (H2O2)
Catalyst: Ammonium (B1175870) molybdate (B1676688)
Solvent: Dichloromethane (B109758)/Water
Result: High yield (95.0%) and purity (99.6%) of 2,6-dibromo-4-trifluoromethoxyaniline. google.com
This example for a related compound illustrates the effectiveness of the metal bromide/H2O2 system.
Catalysts can be employed to enhance the efficiency and selectivity of bromination reactions. For instance, mandelic acid has been shown to catalyze highly regioselective aromatic bromination with N-bromosuccinimide under aqueous conditions at room temperature. nsf.govorganic-chemistry.org Computational studies suggest that Lewis basic additives like mandelic acid interact with NBS to increase the positive character of the bromine atom, making it a more effective electrophile. nsf.govorganic-chemistry.org Other catalytic systems, such as using ammonium bromide with an oxidant like Oxone, provide a rapid and regioselective method for the ring bromination of aromatic compounds under mild conditions. organic-chemistry.org The use of catalysts can avoid harsh reaction conditions and improve the atom economy of the synthesis. google.com
Specific Bromination Conditions and Reagents
Advanced Synthetic Strategies and Green Chemistry Principles
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes, often referred to as "green chemistry". sphinxsai.com In the context of synthesizing this compound, this involves using safer reagents and solvents, improving atom economy, and minimizing waste.
The use of H2O2-HBr or metal bromide-H2O2 systems is a prime example of a green chemistry approach, as it replaces hazardous molecular bromine with more benign reagents. google.comresearchgate.net Performing reactions in water as a solvent, where possible, further enhances the environmental profile of the synthesis. researchgate.netgoogle.com Catalytic methods also align with green chemistry principles by enabling reactions to proceed under milder conditions and reducing the amount of reagents required. researchgate.net These advanced strategies aim to make the synthesis of bromoanilines not only efficient and selective but also safer and more sustainable for industrial-scale production. google.comciac.jl.cn
Precursor and Intermediate Applications in Synthesis
The true value of this compound lies in its utility as a building block for more elaborate molecules. The bromine atoms serve as versatile handles for cross-coupling reactions or can be displaced, while the amino group can be diazotized or acylated to introduce further complexity.
Halogenated anilines are crucial intermediates in organic synthesis. The bromination of p-anisidine, for example, can lead to a mixture of mono- and di-brominated products, including 2,6-dibromo-4-methoxyaniline (B1268162). tandfonline.com These compounds can then be selectively de-brominated or otherwise functionalized. For instance, 2,6-dibromo-4-methoxyaniline serves as a precursor to 3,5-dibromoanisole (B46405) via reductive deamination. The ability to introduce and then selectively remove or transform bromine atoms makes these compounds valuable in the multi-step synthesis of complex targets, such as alkaloids and serotonin (B10506) analogues. tandfonline.com
The structural motif of substituted anilines is prevalent in a wide range of pharmaceuticals. researchgate.net Bromo-methoxy aniline derivatives, in particular, have been used as starting materials for the synthesis of bioactive compounds. For example, a 2-bromo-5-methoxy-aniline core has been elaborated into a series of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives. nih.gov These resulting compounds were screened for biological activity, with some exhibiting promising analgesic effects and in vitro antiproliferative activity against cancer cell lines. nih.gov This demonstrates the role of dibromo-methoxyaniline scaffolds as precursors for developing new therapeutic agents.
Aniline derivatives are foundational to the agrochemical industry. researchgate.net A compound with a structure closely related to this compound, namely 2,6-dibromo-4-trifluoromethoxyaniline, is a key intermediate in the production of the broad-spectrum fungicide thifluzamide. google.comgoogle.com The synthesis of this intermediate often involves the direct bromination of 4-trifluoromethoxyaniline using various brominating agents, such as elemental bromine or a combination of sodium bromide and hydrogen peroxide. google.comgoogle.com The efficiency and high yield of these bromination reactions are critical for the industrial production of the final agrochemical product. This parallel underscores the importance of dibromo-alkoxy-aniline structures as vital precursors in the synthesis of modern crop protection agents. google.com
Benzothiazoles are a class of heterocyclic compounds with a wide range of pharmacological activities, including anti-tumor and anti-inflammatory properties. researchgate.net A common and facile synthetic route to 2-amino-substituted benzothiazoles starts from substituted anilines. scholarsresearchlibrary.com In this method, a substituted aniline is treated with potassium thiocyanate (B1210189) or ammonium thiocyanate in the presence of bromine and an acid, such as acetic acid, to induce cyclization and form the benzothiazole (B30560) ring system. researchgate.net Given this established reaction pathway, this compound is a suitable precursor for the synthesis of 5,7-dibromo-4-methoxy-2-aminobenzothiazole and other related derivatives, providing a route to novel, potentially bioactive molecules.
Spectroscopic Characterization and Structural Elucidation of 2,4 Dibromo 6 Methoxyaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By observing the magnetic properties of atomic nuclei, NMR allows for the determination of the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2,4-Dibromo-6-methoxyaniline, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable for its complete structural assignment.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the amino group protons, and the methoxy (B1213986) group protons. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring—namely the two bromine atoms, the amino group, and the methoxy group. The electron-donating amino and methoxy groups and the electron-withdrawing bromine atoms create a unique electronic environment for each proton.
Based on the substitution pattern, two aromatic protons are expected in different chemical environments, likely appearing as distinct singlets or narrowly coupled doublets, depending on the through-space coupling. The protons of the amino group (-NH₂) would typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The three protons of the methoxy group (-OCH₃) would present as a sharp singlet, typically in the upfield region of the aromatic signals.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.5 | s or d |
| Aromatic-H | 6.5 - 7.0 | s or d |
| Amino (-NH₂) | 3.5 - 5.0 | br s |
| Methoxy (-OCH₃) | 3.8 - 4.0 | s |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts of the six aromatic carbons are significantly affected by the attached substituents. The carbons bearing the bromine atoms (C-2 and C-4) are expected to be shifted to a lower field compared to unsubstituted benzene due to the electronegativity of bromine. Conversely, the carbons attached to the electron-donating amino (C-1) and methoxy (C-6) groups will be shielded and appear at a higher field. The carbon of the methoxy group will appear as a distinct signal in the aliphatic region of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 (-NH₂) | 140 - 150 |
| C-2 (-Br) | 110 - 120 |
| C-3 (-H) | 125 - 135 |
| C-4 (-Br) | 115 - 125 |
| C-5 (-H) | 110 - 120 |
| C-6 (-OCH₃) | 150 - 160 |
| -OCH₃ | 55 - 60 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques for Structural Confirmation
To unambiguously assign all proton and carbon signals and to confirm the substitution pattern of this compound, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.
COSY: This experiment would reveal the coupling relationships between adjacent protons. In this case, it would confirm the connectivity between the two aromatic protons if any coupling exists.
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (C-1, C-2, C-4, C-6) by observing their correlations with nearby protons. For instance, the methoxy protons would show a correlation to C-6, and the amino protons would show correlations to C-1 and C-6.
Infrared (IR) Spectroscopy Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino group and the aromatic ring.
Characteristic Absorption Bands of Amino Group
The primary amino group (-NH₂) in an aniline (B41778) derivative typically exhibits two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric N-H stretching modes. The presence of two bands in this region is a strong indicator of a primary amine. Additionally, an N-H bending (scissoring) vibration is expected to appear around 1600-1650 cm⁻¹.
Aromatic C=C Stretching Frequencies
The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically give rise to a series of absorption bands in the region of 1450-1600 cm⁻¹. The exact positions and intensities of these bands are influenced by the substitution pattern on the ring. For a polysubstituted benzene derivative like this compound, multiple bands are expected in this region. Furthermore, C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide additional information about the substitution pattern.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Amino (-NH₂) | Asymmetric N-H Stretch | 3400 - 3500 |
| Amino (-NH₂) | Symmetric N-H Stretch | 3300 - 3400 |
| Amino (-NH₂) | N-H Bend (Scissoring) | 1600 - 1650 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic Ring | C-H Out-of-plane Bend | 700 - 900 |
Methoxy Group Vibrations
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, the methoxy (-OCH₃) group attached to the benzene ring would exhibit characteristic vibrations that serve as a diagnostic marker for its presence.
C-H Stretching: The methyl C-H bonds of the methoxy group typically show symmetric and asymmetric stretching vibrations. These are expected to appear in the region of 2830-3000 cm⁻¹.
C-O Stretching: The stretching vibration of the C-O bond in an aryl ether is a strong indicator of the methoxy group. This vibration is anticipated to produce a prominent band in the IR spectrum, typically in the range of 1200-1275 cm⁻¹ for the asymmetric stretch and a weaker band around 1000-1050 cm⁻¹ for the symmetric stretch.
CH₃ Bending and Rocking: The methyl group also undergoes bending (scissoring and umbrella) and rocking vibrations, which appear at lower frequencies in the fingerprint region of the spectrum.
A hypothetical data table for the expected methoxy group vibrations is presented below. It is important to note that these are generalized ranges and the precise positions of the bands for this compound would be influenced by the electronic effects of the bromine and amino substituents on the aromatic ring.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |
| Asymmetric C-H Stretching | 2950 - 3000 | Medium to Weak |
| Symmetric C-H Stretching | 2830 - 2870 | Medium to Weak |
| Asymmetric C-O Stretching | 1200 - 1275 | Strong |
| Symmetric C-O Stretching | 1000 - 1050 | Medium |
| CH₃ Bending/Rocking | < 1470 | Variable |
This table is based on typical vibrational frequencies for methoxy-substituted aromatic compounds and does not represent experimental data for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. While detailed experimental mass spectra for this compound are not widely published, theoretical predictions of its mass-to-charge ratio (m/z) for various adducts can be calculated.
The molecular formula for this compound is C₇H₇Br₂NO, with a monoisotopic mass of approximately 280.887 Da. The presence of two bromine atoms is a key feature that would be readily identifiable in a mass spectrum due to their characteristic isotopic pattern (⁷⁹Br and ⁸¹Br exist in nearly a 1:1 ratio). This would result in a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion and any bromine-containing fragments.
Upon ionization in a mass spectrometer, the molecule would undergo fragmentation. Common fragmentation pathways for this type of compound could include the loss of the methyl group from the methoxy moiety, cleavage of the C-O bond, or other rearrangements.
Below is a table of predicted m/z values for common adducts of this compound. This data is computationally generated and serves to illustrate the expected values in a mass spectrometry experiment.
| Adduct | Predicted m/z |
| [M+H]⁺ | 279.89671 |
| [M+Na]⁺ | 301.87865 |
| [M-H]⁻ | 277.88215 |
| [M+NH₄]⁺ | 296.92325 |
| [M+K]⁺ | 317.85259 |
| [M]⁺ | 278.88888 |
Data sourced from computational predictions.
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous elucidation of the molecular structure.
A search of crystallographic databases indicates that the crystal structure of this compound has not been experimentally determined and deposited. Therefore, no specific data on its solid-state structure, such as unit cell parameters, space group, or atomic coordinates, can be presented.
If a single crystal of this compound were to be analyzed, the resulting data would reveal:
The planarity of the benzene ring and the orientation of the substituents.
The precise bond lengths of C-Br, C-N, C-O, and other bonds within the molecule.
The bond angles between the atoms, providing insight into any steric strain.
The nature of intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group or other non-covalent interactions, which govern the crystal packing.
Without experimental data, a detailed discussion of the solid-state structure of this compound remains speculative.
Computational and Theoretical Investigations of 2,4 Dibromo 6 Methoxyaniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become one of the most popular and versatile methods in computational chemistry due to its favorable balance between accuracy and computational cost. fiveable.me The core principle of DFT is that the properties of a molecule can be determined based on its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. github.io DFT calculations are employed to predict a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. fiveable.me
For 2,4-Dibromo-6-methoxyaniline, DFT calculations would involve solving the Kohn-Sham equations for the system. This process is typically iterative, starting with an initial guess of the electron density and refining it until a self-consistent solution is achieved. wikipedia.org The accuracy of DFT results is highly dependent on the choice of the exchange-correlation functional, which approximates the complex electron-electron interactions. fiveable.me Various functionals, such as B3LYP, are commonly used in conjunction with a basis set (e.g., 6-31G*) to perform these calculations. cnr.it
Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. stackexchange.comarxiv.org Using DFT, this process iteratively adjusts the atomic coordinates to minimize the total energy of the molecule, thereby predicting its equilibrium structure. cnr.ityoutube.com For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
The optimization would account for the electronic effects of the bromine, methoxy (B1213986), and aniline (B41778) functional groups, as well as steric hindrance between them, to establish the preferred conformation. For instance, the orientation of the methoxy group (-OCH₃) and the amino group (-NH₂) relative to the benzene (B151609) ring and the bulky bromine atoms would be determined. The planarity of the aniline ring and the pyramidalization at the nitrogen atom would also be key outputs of such a calculation.
While specific published data for this compound is unavailable, the results of a geometry optimization are typically presented in a table format.
Table 1: Illustrative Table of Optimized Geometrical Parameters for this compound. This table demonstrates the type of data that would be generated from a DFT geometry optimization study. Actual values would require a specific computational study to be performed.
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths | ||
| C1-N | C(1)-N(7) | Value in Å |
| C1-C2 | C(1)-C(2) | Value in Å |
| C2-Br | C(2)-Br(8) | Value in Å |
| C4-Br | C(4)-Br(9) | Value in Å |
| C6-O | C(6)-O(10) | Value in Å |
| O-C(Me) | O(10)-C(11) | Value in Å |
| Bond Angles | ||
| N-C1-C2 | N(7)-C(1)-C(2) | Value in ° |
| C1-C2-Br | C(1)-C(2)-Br(8) | Value in ° |
| C3-C4-Br | C(3)-C(4)-Br(9) | Value in ° |
| C1-C6-O | C(1)-C(6)-O(10) | Value in ° |
| Dihedral Angles | ||
| C2-C1-N-H | C(2)-C(1)-N(7)-H | Value in ° |
| C1-C6-O-C(Me) | C(1)-C(6)-O(10)-C(11) | Value in ° |
Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. faccts.defaccts.de A key indicator is the absence of imaginary frequencies, which would otherwise suggest a transition state rather than a stable conformation. faccts.de
These calculations involve computing the nuclear Hessian matrix, which describes the second derivatives of the energy with respect to atomic displacements. github.io Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given vibration). acs.org For this compound, this analysis would predict the frequencies for characteristic vibrations, such as N-H stretching of the amino group, C-Br stretching, C-O stretching of the methoxy group, and various aromatic C-C and C-H vibrations. Assigning the calculated frequencies to specific atomic motions provides a theoretical vibrational spectrum that can be compared with experimental results.
Table 2: Illustrative Table of Calculated Vibrational Frequencies and Assignments for this compound. This table is a template showing how vibrational analysis data would be presented. Specific frequencies and assignments would need to be determined through a dedicated DFT calculation.
| Vibrational Mode Number | Calculated Frequency (cm⁻¹) | Assignment (Type of Vibration) |
| ν1 | Value | N-H Asymmetric Stretch |
| ν2 | Value | N-H Symmetric Stretch |
| ν3 | Value | C-H Aromatic Stretch |
| ν4 | Value | C-H (Methyl) Asymmetric Stretch |
| ν5 | Value | C=C Aromatic Ring Stretch |
| ν6 | Value | N-H Scissoring |
| ν7 | Value | C-O-C Asymmetric Stretch |
| ν8 | Value | C-Br Stretch |
| ν9 | Value | C-N Stretch |
Frontier Molecular Orbital (FMO) theory is a powerful model for describing chemical reactivity and electronic transitions. ucsb.eduwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. ucsb.edu The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. pku.edu.cn
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. pku.edu.cn A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and more reactive. For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack.
Table 3: Illustrative Table of Frontier Molecular Orbital Properties for this compound. This table represents the typical output of an FMO analysis. The values are placeholders pending an actual computational study.
| Property | Calculated Value (eV) |
| Energy of HOMO (E_HOMO) | Value |
| Energy of LUMO (E_LUMO) | Value |
| HOMO-LUMO Energy Gap (ΔE) | Value |
Beyond FMO analysis, DFT can be used to calculate a range of electronic properties and global reactivity descriptors. researchgate.netlongdom.org These parameters help quantify the chemical behavior of a molecule. nih.gov Important descriptors include:
Ionization Potential (I): The energy required to remove an electron, often approximated as I ≈ -E_HOMO.
Electron Affinity (A): The energy released when an electron is added, often approximated as A ≈ -E_LUMO.
Electronegativity (χ): A measure of the power of an atom or group to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / (2η).
For this compound, calculating these indices would provide a quantitative prediction of its reactivity, stability, and the nature of its potential chemical interactions.
Table 4: Illustrative Table of Calculated Electronic Properties and Reactivity Descriptors for this compound. This table shows key reactivity indices that would be derived from DFT calculations.
| Parameter | Formula | Calculated Value |
| Ionization Potential (I) | I ≈ -E_HOMO | Value in eV |
| Electron Affinity (A) | A ≈ -E_LUMO | Value in eV |
| Electronegativity (χ) | χ = (I + A) / 2 | Value in eV |
| Chemical Hardness (η) | η = (I - A) / 2 | Value in eV |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Value in eV |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. wustl.edunih.gov By solving Newton's equations of motion for a system, MD simulations can model how a molecule behaves in different environments (e.g., in a solvent) and at different temperatures. wustl.edu
For this compound, MD simulations would be valuable for conformational analysis, especially for understanding the flexibility of the methoxy and amino groups. drugdesign.org The simulation would track the trajectories of all atoms, revealing the accessible rotational conformations (rotamers) and the energy barriers between them. calcus.cloud This provides a dynamic picture of the molecule's structure that goes beyond the static, minimum-energy structure obtained from geometry optimization. tandfonline.com Such simulations can identify the most populated conformations in a given environment, which is crucial for understanding how the molecule might interact with biological targets or other reactants.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational paradigm that aims to correlate the chemical structure of compounds with their biological activity or a specific chemical property. nih.govwikipedia.org QSAR models are mathematical equations that relate molecular descriptors (numerical representations of a molecule's properties) to experimental activity. fiveable.memdpi.com
If this compound were part of a series of related compounds tested for a particular biological activity, a QSAR study could be developed. The process would involve:
Data Collection: Assembling a dataset of structurally similar molecules with their measured biological activities.
Descriptor Calculation: Calculating various molecular descriptors for each molecule, which can be electronic (e.g., from DFT), steric, or topological.
Model Development: Using statistical methods like multiple linear regression or machine learning to build a mathematical model that links the descriptors to the activity. fiveable.me
Validation: Rigorously testing the model's predictive power.
Such a model could then be used to predict the activity of new, untested compounds, guiding the design of more potent analogues. A QSAR study would help identify which structural features of the substituted aniline scaffold are most important for its biological effect.
Prediction of Biological Activity
While hundreds of millions of chemical compounds are commercially available, the biological activities for the vast majority, including this compound, remain uncharacterized. nih.gov Computational approaches are crucial for navigating this vast chemical space to identify potential biological targets. Methods like the Similarity Ensemble Approach (SEA) and deep reinforcement learning are employed to predict the binding affinity of small molecules against known biological targets. nih.govnih.gov
These predictive models work by comparing the structural features of an uncharacterized compound to large databases of molecules with known activities. nih.gov For instance, a deep learning framework can be trained on a massive dataset of chemical structures and their corresponding bioactivities to establish structure-activity relationships. nih.gov The model can then predict the potential targets for a new molecule, such as this compound, by analyzing its structure. nih.gov Predictions can range from interactions with specific enzymes or receptors, such as G-protein coupled receptors or kinases, to broader classifications like antibacterial activity. nih.gov
Below is an example of how predicted biological activities for a set of compounds might be presented.
| Predicted Target Class | Prediction Significance (pSEA) | Chemical Similarity (Tc) |
| Membrane Proteins | ≥ 80 | ≥ 0.60 |
| Epigenetic Reader Proteins | ≥ 80 | ≥ 0.60 |
| Bacterial Targets | ≥ 80 | ≥ 0.60 |
This table illustrates the type of data generated in large-scale computational screenings for biological activity, based on methodologies described in the cited research. nih.gov
Correlation with Structural Descriptors
The predicted biological activity of a molecule is fundamentally linked to its physicochemical properties, which can be quantified by structural descriptors. These descriptors are numerical values that encode different aspects of a molecule's topology, geometry, and electronic distribution. Computational tools can calculate these properties, which are then used to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov
Key descriptors include molecular weight, lipophilicity (often expressed as XLogP3), and the number of hydrogen bond donors and acceptors. nih.gov Advanced models may use more complex descriptors like molecular fingerprints (e.g., ECFP4) or sequential representations like SMILES to capture more detailed structural information. nih.gov By analyzing the correlation between these descriptors and known biological activities across large datasets, researchers can build models that predict the activity of new compounds. For example, a deep learning model can use SMILES notation to learn the relationship between chemical structures and their pIC50 values, identifying which molecular regions are important for interaction with a biological target. nih.gov
The table below lists computed descriptors for a structurally related compound, 2,4-Dibromo-6-chloroaniline, illustrating the types of data used in these correlations. nih.gov
| Property Name | Value | Source |
| Molecular Weight | 285.36 g/mol | PubChem nih.gov |
| XLogP3 | 3.8 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 0 | PubChem nih.gov |
| Exact Mass | 282.83990 Da | PubChem nih.gov |
| Topological Polar Surface Area | 26 Ų | PubChem nih.gov |
Hydrogen Bonding and Intermolecular Interactions in Crystalline Forms
The arrangement of molecules in a solid-state crystal lattice is governed by intermolecular interactions, primarily hydrogen bonding. While the specific crystal structure of this compound is not detailed in the provided sources, analysis of closely related halogenated anilines provides significant insight into the expected interactions.
In the crystal structure of a similar compound, 2,6-Dibromo-4-methylaniline, the molecules are linked by weak N-H···N hydrogen bonds to form zigzag chains propagating along one of the crystal axes. nih.gov This type of interaction is a common feature in the crystal packing of anilines. Additionally, the presence of bromine atoms and the amino group can lead to the formation of short intramolecular N-H···Br contacts. nih.gov In the case of 2,6-Dibromo-4-methylaniline, these intramolecular contacts are noted, indicating a steric and electronic interplay between the substituents on the benzene ring. nih.gov
Investigations into the crystal structure of 2,4,6-tribromoaniline (B120722) have also highlighted the importance of hydrogen bonding, with IR spectroscopy being used to study the interactions of the amino group within the crystal. osti.gov These studies confirm that even in highly halogenated anilines, hydrogen bonding plays a critical role in the solid-state structure.
The geometric parameters of hydrogen bonds observed in the crystal structure of 2,6-Dibromo-4-methylaniline are detailed in the table below, providing a model for the types of interactions likely present in the crystalline form of this compound. nih.gov
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1—H1A···Br1 | 0.86 | 2.65 | 3.077 | 112 |
| N1—H1B···Br2 | 0.86 | 2.64 | 3.072 | 113 |
| N1—H1B···N1 | 0.86 | 2.38 | 3.120 | 144 |
Table data from the single-crystal X-ray diffraction analysis of 2,6-Dibromo-4-methylaniline. nih.gov D = donor atom (N), H = hydrogen atom, A = acceptor atom (Br, N).
Advanced Applications and Research Frontiers of 2,4 Dibromo 6 Methoxyaniline
Applications in Pharmaceutical and Medicinal Chemistry Research
The multifuctional nature of 2,4-Dibromo-6-methoxyaniline makes it a valuable scaffold in the design and synthesis of new therapeutic agents. Its derivatives have been explored for various biological activities, positioning it as a significant intermediate in medicinal chemistry.
This compound serves as a key starting material for the synthesis of more complex, biologically active molecules. The strategic placement of its functional groups allows for sequential chemical modifications to build intricate molecular architectures.
A notable example of a structurally related compound's application is in the synthesis of Bromhexine. nih.gov The core structure of Bromhexine, a widely used mucolytic agent, is N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexylamine. google.com The synthesis of Bromhexine involves intermediates such as 2-amino-3,5-dibromobenzyl alcohol, highlighting the importance of the dibromoaniline framework in creating established pharmaceutical compounds. google.comgoogle.compatsnap.com This underscores the potential of similarly substituted anilines, like this compound, to serve as foundational precursors for new active pharmaceutical ingredients (APIs).
The utility of this compound extends to its role as a versatile precursor in drug discovery campaigns. guidechem.com Its structure can be incorporated into larger molecules to modulate their pharmacological properties. Substituted anilines are fundamental building blocks for a variety of heterocyclic compounds with proven medicinal value, such as quinazolines and quinazolinones. rsc.orgmdpi.comopenmedicinalchemistryjournal.com These heterocyclic systems are synthesized through cyclization reactions involving aniline (B41778) derivatives and are known to exhibit a broad spectrum of biological activities. marquette.edu The presence of bromine and methoxy (B1213986) substituents on the aniline ring of this compound can influence the reactivity and final properties of the resulting drug candidates.
Significant research has focused on leveraging this compound in the development of novel anti-cancer agents. The compound has been explicitly used as an intermediate in the synthesis of small molecule inhibitors targeting the Nuclear Receptor Binding SET Domain (NSD) family of methyltransferases (NSD1, NSD2, NSD3). google.com These enzymes are linked to various malignancies, and their inhibition represents a promising strategy for cancer therapy. google.com
In a patented synthesis, this compound was a key reactant in the creation of NSD inhibitors designed for the treatment of diseases including leukemia, breast cancer, osteosarcoma, and prostate cancer. google.com Furthermore, the compound has been noted in cytotoxicity assessments, which are crucial for evaluating the potential of substances in cancer drug development. The ability of substituted anilines to form quinazoline-based drugs, such as the lung cancer treatments erlotinib (B232) and gefitinib, further supports the potential of this compound as a precursor in oncology. marquette.edu
Table 1: Application of this compound in NSD Inhibitor Synthesis
| Target Class | Therapeutic Area | Role of this compound | Indicated Diseases | Source |
|---|
In the field of nuclear medicine, molecules containing halogens like bromine can be valuable precursors for radiopharmaceuticals. Radioisotopes of bromine (e.g., Bromine-76 or Bromine-77) can be incorporated into drug molecules for use in diagnostic imaging with Positron Emission Tomography (PET) or for targeted radiotherapy. The stable bromine atoms on this compound could potentially be replaced with a radioisotope through nucleophilic substitution reactions. However, specific applications of this compound in the synthesis of radiopharmaceuticals are not yet extensively documented in scientific literature, representing a potential avenue for future research.
Role in Material Science and Functional Materials Development
Beyond its pharmaceutical applications, the chemical structure of this compound suggests potential utility in the field of material science, particularly in the creation of functional organic materials.
Aniline is the monomer for polyaniline, one of the most studied conducting polymers. Derivatives of aniline are often used to modify the properties of the resulting polymer, such as its solubility, processability, and electronic characteristics. The amine group of this compound allows it to undergo oxidative polymerization.
Moreover, the two bromine atoms serve as reactive handles for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This functionality would allow for the synthesis of well-defined, conjugated oligomers and polymers. By reacting this compound with appropriate coupling partners, it is theoretically possible to create novel materials with tailored optical and electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). While this remains a prospective application, the molecular structure of the compound provides a strong basis for its exploration in the development of new functional materials.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-amino-3,5-dibromobenzyl alcohol |
| Ambroxol |
| Aniline |
| Bromhexine |
| Bromhexine hydrochloride |
| Erlotinib |
| Gefitinib |
| N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexylamine |
Nonlinear Optical (NLO) Applications
Nonlinear optical (NLO) materials are crucial for modern technologies like optical computing, data storage, and telecommunications due to their ability to alter the properties of light. The NLO response of a molecule is governed by its molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor (D-A) groups, which facilitate intramolecular charge transfer (ICT). Aniline and its derivatives are often investigated as precursors for NLO materials because the amino group (-NH2) acts as an effective electron donor.
While direct studies on the NLO properties of this compound are not extensively documented, its structural features suggest potential NLO activity. The molecule contains two electron-donating groups (the amino group and the methoxy group) and electron-withdrawing bromine atoms attached to the π-conjugated benzene (B151609) ring. This configuration can enhance NLO properties. Theoretical studies on similar substituted anilines, such as 4-methoxy-2-nitroaniline, have shown that the interplay between donor and acceptor substituents significantly influences the molecular hyperpolarizability, a key measure of NLO activity. nih.gov
Research into other substituted aniline derivatives has demonstrated that they can serve as building blocks for promising NLO materials. researchgate.net For instance, Schiff bases, which can be synthesized from primary amines like this compound, are a significant class of compounds explored for their NLO characteristics. nih.gov The formation of an azomethine (-C=N-) group in Schiff bases extends the π-conjugation, often leading to enhanced NLO responses. The table below summarizes the calculated NLO properties of a related substituted aniline, highlighting the parameters used to evaluate such materials.
Table 1: Calculated NLO Properties of 2,6-dibromo-3-chloro-4-fluoroaniline Data derived from theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT/B3LYP) methods.
| Property | Symbol | HF Value | DFT/B3LYP Value | Unit |
| Dipole Moment | µ | 2.1965 | 2.1158 | Debye |
| Mean Polarizability | ⟨α⟩ | 15.619 x 10⁻²⁴ | 16.637 x 10⁻²⁴ | esu |
| First Hyperpolarizability | β | 2.7681 x 10⁻³⁰ | 2.9213 x 10⁻³⁰ | esu |
Data sourced from quantum chemical calculations on related aniline derivatives. researchgate.net
Environmental and Toxicological Research Aspects
Halogenated anilines are recognized as persistent environmental contaminants, often originating from industrial activities such as the manufacturing of dyes, pesticides, and pharmaceuticals. ekb.egrsc.org Their presence in soil and aquatic ecosystems is a significant concern due to their potential toxicity. ekb.eg
Biotransformation Pathways and Metabolite Studies
The biotransformation of aniline in organisms typically involves metabolic activation, primarily through N-hydroxylation, to form metabolites like phenylhydroxylamine and nitrosobenzene. industrialchemicals.gov.au Another key pathway is ring hydroxylation, leading to the formation of aminophenols (e.g., p-aminophenol). tandfonline.comoup.com These metabolic processes are crucial in determining the toxicological profile of the parent compound.
For halogenated anilines like this compound, these pathways are expected to be modified by the presence of bromine and methoxy substituents. While specific metabolite studies for this compound are limited, research on chlorinated anilines shows that microorganisms can metabolize them, although the halogen atoms often increase their resistance to degradation. ekb.eg The biotransformation of this compound would likely involve initial oxidation reactions, potentially followed by dehalogenation or conjugation for excretion. The resulting metabolites could include brominated aminophenols or other hydroxylated derivatives.
Mechanisms of Toxicity and Oxidative Stress Induction
The toxicity of aniline and its derivatives is closely linked to their ability to induce oxidative stress. The metabolic activation of aniline produces reactive metabolites that can generate reactive oxygen species (ROS), leading to cellular damage. industrialchemicals.gov.auoup.com Phenylhydroxylamine, a key metabolite, can redox cycle, producing superoxide (B77818) radicals and contributing to methemoglobinemia, a condition where hemoglobin is oxidized and cannot transport oxygen effectively. industrialchemicals.gov.au
Studies on chlorinated anilines in organisms like the springtail Folsomia candida have revealed that their toxicity is associated with narcosis (disruption of cell membranes) and the induction of genes involved in ROS defense systems. nih.gov This suggests that oxidative stress is a common toxicity mechanism for halogenated anilines. It is plausible that this compound exerts its toxicity through similar mechanisms, where its metabolites generate free radicals, deplete cellular antioxidants, and cause oxidative damage to lipids and proteins. tandfonline.comoup.com
Environmental Fate and Remedial Technologies
Due to the presence of halogen atoms, compounds like this compound are generally more persistent in the environment than aniline itself. ekb.eg Halogenation can make aromatic compounds more resistant to microbial degradation. ekb.eg The environmental fate is influenced by factors such as soil adsorption, water solubility, and susceptibility to biotic and abiotic degradation processes like photolysis.
Several remedial technologies are being explored for the cleanup of sites contaminated with halogenated aromatic compounds.
Bioremediation : This approach utilizes microorganisms capable of degrading these pollutants. researchgate.net Strains of bacteria, such as Pseudomonas and Stenotrophomonas, have been isolated that can utilize halogenated anilines as a source of carbon and energy. ekb.eg
Catalytic Hydrodehalogenation : This chemical method involves the use of metal catalysts to replace halogen atoms with hydrogen. researchgate.net Copper-based catalysts, for example, have shown effectiveness in the debromination of brominated aromatic pollutants in aqueous solutions. researchgate.net
Advanced Oxidation Processes : Techniques like catalytic ozonation are used to break down brominated hydrocarbons. However, a challenge with ozonation is the potential formation of carcinogenic bromate (B103136) ions, which requires careful process control. mdpi.com
Genotoxicity and Carcinogenicity Studies of Aniline Derivatives
Genotoxicity, the ability of a chemical to damage genetic material, is a general property of many aniline derivatives. nih.gov Aniline itself is classified by the International Agency for Research on Cancer (IARC) as "probably carcinogenic to humans" (Group 2A), based on sufficient evidence in experimental animals and strong mechanistic evidence. industrialchemicals.gov.au The genotoxic effects may arise from the formation of DNA adducts or from oxidative stress leading to DNA damage. industrialchemicals.gov.aunih.gov
Studies on a variety of substituted anilines have shown positive results in genotoxicity assays, including tests for DNA repair, chromosomal aberrations, and mutations. nih.govnih.gov The metabolic activation of the amino group is considered a critical step in exerting carcinogenic potential. oup.com While specific carcinogenicity data for this compound is not available, its classification as an aniline derivative warrants concern. The presence of ortho-substituents (bromine at position 2 and the methoxy group at position 6) could sterically influence the enzymatic activation of the amino group, but studies on other 2,6-disubstituted anilines indicate that this does not necessarily prevent genotoxicity. nih.gov
Table 2: Genotoxicity of Selected Aniline Derivatives in a DNA Repair Test
| Compound | DNA Repair Test Result |
| 2,4,6-Trimethylaniline | Positive |
| 2,4-Xylidine | Positive |
| 3,5-Diaminobenzoic acid | Positive |
| 2-Chloro-4-methylaniline | Positive |
Data from studies on primary cultured rat hepatocytes, indicating potential carcinogenicity. nih.gov
Catalysis and Organometallic Chemistry Applications
The structure of this compound lends itself to applications in catalysis and organometallic chemistry. The amino group can be used to synthesize Schiff base ligands through condensation reactions with aldehydes or ketones. nih.govresearchgate.netnih.gov These Schiff bases, which contain an imine (-C=N-) linkage, are versatile ligands capable of coordinating with various metal ions (e.g., Co(II), Zn(II)) to form stable metal complexes. researchgate.netsemanticscholar.org Such complexes are studied for their catalytic activity in various organic reactions, including oxidation and hydroxylation. semanticscholar.org
Furthermore, the bromine atoms on the aromatic ring serve as reactive sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of new carbon-carbon bonds, enabling the synthesis of more complex biaryl derivatives and other valuable organic molecules. The ability to functionalize the molecule at these bromine positions makes this compound a useful intermediate in synthetic organic chemistry.
Ligand Synthesis for Metal Complexes
An extensive search of scholarly articles, patents, and chemical repositories did not yield any specific examples or detailed research findings on the use of this compound as a precursor or direct component in the synthesis of ligands for metal complexes. While substituted anilines are a well-established class of starting materials for various ligands, including Schiff bases, N-heterocyclic carbenes (NHCs), and phosphine-based ligands, no literature specifically documents the synthetic routes or characterization of ligands derived from this compound. Consequently, no data is available to populate a table on specific ligands, their coordinated metals, or their applications.
Role in C-H Activation Reactions
Similarly, there is no documented research in the current scientific literature outlining a role for this compound or its derivatives in C-H activation reactions. Transition-metal catalysis, particularly with palladium, is a prominent strategy for C-H activation, and molecules containing aryl-bromo functionalities can be crucial components in catalytic cycles. However, no studies have been published that investigate or report the involvement of this compound as a catalyst, ligand, substrate, or directing group in such transformations. Therefore, there are no research findings, mechanistic studies, or substrate-scope tables to present regarding its specific role in this field.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies with Enhanced Selectivity
Future research should prioritize the development of novel synthetic methodologies that offer enhanced selectivity. This could involve:
Advanced Catalytic Systems: Exploring the use of novel catalysts that can direct the bromination to specific positions on the aromatic ring. This might include shape-selective zeolites or specifically designed organocatalysts.
Protecting Group Strategies: Investigating alternative protecting groups for the amine functionality that can better control the regiochemical outcome of the bromination reaction.
Flow Chemistry: Utilizing microreactor technology to precisely control reaction parameters such as temperature, pressure, and stoichiometry, which can significantly improve selectivity and yield.
| Parameter | Current Method | Future Direction |
| Selectivity | Low to moderate | High |
| Catalyst | None or simple Lewis acids | Advanced, shape-selective catalysts |
| Technology | Batch processing | Continuous flow chemistry |
In-depth Mechanistic Studies of Biological Interactions
Recent research has highlighted the importance of 2,4-Dibromo-6-methoxyaniline as a key intermediate in the synthesis of potent and selective inhibitors of the NSD (Nuclear Receptor Binding SET Domain) family of histone methyltransferases, particularly NSD1. semanticscholar.orggoogle.com These enzymes are implicated in various cancers, including leukemia, breast cancer, and prostate cancer. google.comgoogle.com The synthesis of these inhibitors involves the conversion of this compound into a 6-bromo-4-methoxy-1,3-benzothiazol-2-amine (B2440175) core. semanticscholar.org
While its role as a precursor is established, the intrinsic biological activity of this compound and the mechanistic details of its interactions remain largely unexplored. Future research should focus on:
Direct Biological Screening: Evaluating the compound against a wide range of biological targets to identify any direct inhibitory or other activities.
Mechanism of Action Studies: For any identified activity, conducting in-depth mechanistic studies to understand how the compound interacts with its biological target at a molecular level. This could involve techniques such as X-ray crystallography of the compound bound to a target protein.
Comparative Biological Activity: A comparative analysis of similar compounds has suggested that this compound possesses high antimicrobial activity. Further investigation into this, including identifying the spectrum of activity and the mechanism of antimicrobial action, is warranted.
Advanced Computational Modeling for Property Prediction
Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental work. For a related compound, 2,6-Dibromo-4-methoxyaniline (B1268162), computational strategies such as Time-Dependent Density Functional Theory (TD-DFT) have been proposed to model its photophysical properties. Molecular dynamics simulations have also been suggested for studying fluorescence quenching.
Similar advanced computational modeling should be applied to this compound to predict a range of properties and guide future research. This could include:
Quantum Chemical Calculations: Using DFT and other methods to predict spectroscopic properties (NMR, IR, UV-Vis), reactivity, and electronic structure. This can aid in the development of new synthetic reactions and the understanding of its chemical behavior.
Molecular Docking and Dynamics: If a biological target is identified, molecular docking and simulation can be used to predict the binding mode and affinity of the compound, guiding the design of more potent derivatives.
QSAR (Quantitative Structure-Activity Relationship) Modeling: Developing QSAR models to correlate the structural features of this compound and its derivatives with their biological activity, which can accelerate the discovery of new lead compounds.
| Computational Method | Application for this compound |
| TD-DFT | Prediction of photophysical properties |
| Molecular Dynamics | Simulation of biological interactions and material properties |
| QSAR | Correlation of structure with biological activity |
Exploration of New Material Applications
The application of this compound in materials science is a virtually unexplored frontier. The presence of bromine atoms and a methoxy-aniline core suggests potential for its use in the development of functional organic materials. The structural motifs are found in compounds used in Organic Light Emitting Diodes (OLEDs) and materials exhibiting aggregation-induced emission.
Future research in this area should involve:
Synthesis of Novel Polymers: Using this compound as a monomer for the synthesis of novel polymers. The bromine atoms could serve as handles for cross-linking or further functionalization.
Development of Organic Semiconductors: Investigating the potential of derivatives of this compound as organic semiconductors for applications in transistors and sensors.
Luminescent Materials: Exploring its potential as a scaffold for the development of new fluorescent or phosphorescent materials for sensing or imaging applications.
Sustainable Synthesis and Environmental Remediation Strategies
The current synthetic routes to this compound often employ reagents and solvents with significant environmental drawbacks, such as bromine and dichloromethane (B109758) (DCM). semanticscholar.orggoogleapis.comgoogle.com The environmental impact of brominated anilines is also a concern, as related compounds can be persistent in the environment and form toxic by-products.
Future research should focus on developing more sustainable synthetic methods and addressing the potential environmental impact of this compound. Key areas of investigation include:
Green Solvents: Replacing hazardous solvents like DCM with greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents.
Alternative Brominating Agents: Investigating the use of less hazardous brominating agents, for example, hydrobromic acid with an oxidant, to avoid the use of elemental bromine.
Biocatalysis: Exploring the potential of enzymes to catalyze the synthesis of this compound, which could offer high selectivity under mild, environmentally friendly conditions.
Degradation and Remediation Studies: Investigating the environmental fate and persistence of this compound and developing strategies for its remediation from contaminated water or soil.
| Aspect | Current Approach | Sustainable Alternative |
| Solvent | Dichloromethane (DCM) | Green solvents (e.g., ionic liquids) |
| Brominating Agent | Elemental Bromine (Br₂) | HBr with an oxidant |
| Catalysis | Conventional | Biocatalysis |
Q & A
Q. What role does this compound play in the synthesis of bioactive molecules or pharmaceuticals?
- Methodological Answer : It serves as a precursor for antitumor agents and kinase inhibitors. For example, coupling with heterocycles (e.g., pyridines) via Buchwald-Hartwig amination yields potential drug candidates. Screen derivatives using in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .
Q. How can researchers design derivatives of this compound for catalytic applications?
- Methodological Answer : Introduce chelating groups (e.g., pyridyl, imine) to create ligands for asymmetric catalysis. Test in model reactions (e.g., aldol condensation) and analyze enantioselectivity via chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
